(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine
Description
Properties
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCTOOXSUPLAW-AAFJCEBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947265 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24395-14-0 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Synthesis and Reaction Optimization
The preparation of N-tosyl imines serves as the foundational step for aziridine synthesis. For example, N-[(E)-phenylmethylidene]-4-methylbenzenesulfonamide (1a ) is synthesized via condensation of p-toluenesulfonamide with benzaldehyde in formic acid/water (1:1), yielding 79% after recrystallization. Critical parameters include:
-
Solvent selection : THF/Et₂O mixtures stabilize diiodomethyllithium (LiCHI₂), preventing premature decomposition.
-
Base effects : LiHMDS outperforms LDA in generating LiCHI₂, achieving 65% conversion to aziridine 4a versus 42% with LDA.
Table 1 : Diastereoselectivity in Aziridine Formation
| Imine Substrate | Product | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| 1a (R = Ph) | 4a | 79 | 95:5 |
| 1d (R = 2-MePh) | 4d | 60 | 93:7 |
| 1e (R = 1-Naph) | 4e | 22 | 89:11 |
Mechanistic Pathway and Byproduct Analysis
The reaction proceeds through a carbenoid intermediate, with competing pathways yielding:
-
Aziridines (e.g., 4a ) via [2+1] cycloaddition.
-
Amino gem-diiodides (e.g., 3a ) from iodide trapping (δ 5.34 ppm NH in ¹H NMR).
-
Aminals (e.g., 2a ) via base addition to imine (δ 4.51 ppm CHPh).
Steric hindrance in ortho-substituted aryl imines (e.g., 1d ) reduces aminal formation by 31% compared to unsubstituted analogs.
Enantioselective Rhodium-Catalyzed Aziridination
Catalyst Design and Performance
The planar chiral rhodium indenyl catalyst (2 ) enables asymmetric synthesis of (2S)-configured aziridines. Key modifications include:
-
Electron-withdrawing groups : CF₃-substituted catalyst (5 ) achieves 96:4 e.r. but only 13% yield.
-
Methoxy substitution : Catalyst 6 balances yield (23%) and enantioselectivity (96:4 e.r.).
Table 2 : Catalyst Impact on Aziridination Efficiency
| Catalyst | Substituent | Yield (%) | e.r. (S:R) |
|---|---|---|---|
| 5 | CF₃ | 13 | 96:4 |
| 6 | OMe | 23 | 96:4 |
| 7 | NMe₂ | 18 | 95:5 |
Computational Mechanistic Validation
DFT studies reveal a cesium-bound transition state (A4 ) where migratory insertion establishes stereochemistry:
-
Enantiodetermining step : Olefin insertion into Rh–N bond (ΔΔ‡ = 1.9 kcal/mol between S and R pathways).
The tosyl group’s spatial orientation in A7 dictates facial selectivity, favoring (2S)-configurations when aligned anti to the indenyl phenyl group.
Improved One-Pot Synthesis of Chiral N-Tosyl Aziridines
Streamlined Substrate Compatibility
A modified procedure eliminates intermediate isolation:
-
Imine formation : p-toluenesulfonamide reacts with aldehydes in toluene under Dean–Stark conditions (72 h).
-
In situ cyclization : Direct treatment with LiHMDS/LiCHI₂ at –78°C.
Table 3 : Substrate Scope for One-Pot Synthesis
| Aldehyde | Aziridine Yield (%) | e.r. (S:R) |
|---|---|---|
| Benzaldehyde | 75 | 97:3 |
| 4-Methylbenzaldehyde | 68 | 96:4 |
| 2-Naphthaldehyde | 52 | 94:6 |
Purification Enhancements
Recrystallization in EtOAc/hexane improves enantiopurity:
-
Pharmaceutical-grade purity : >99% ee achieved for (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine after two recrystallizations.
Comparative Analysis of Methodologies
Yield and Selectivity Trade-offs
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack due to inherent ring strain. The sulfonyl group enhances electrophilicity at the nitrogen, facilitating ring-opening under mild conditions. Key reaction pathways include:
Reagents and Conditions
-
Mechanistic Insight : Ring-opening proceeds via nucleophilic attack at the less hindered carbon adjacent to the phenyl group, forming a zwitterionic intermediate stabilized by the sulfonyl group .
Cycloaddition Reactions
The compound participates in [3+2] dearomative cycloadditions with indole derivatives, forming pyrroloindoline scaffolds.
Key Reaction Parameters
| Partner Reactant | Conditions | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|
| 1,2,3-Trimethylindole | Solvent-free, microwave | 75–85% | High (dr > 20:1) | |
| N-Tosylaziridine | Catalyst-free, 100°C | 68% | Moderate |
-
Applications : These reactions enable rapid access to polycyclic alkaloid-like structures, valuable in medicinal chemistry .
Oxidation
The sulfonyl group remains stable under most oxidizing conditions, but the aziridine ring can undergo epoxidation or sulfoxidation:
-
Epoxidation : Using m-CPBA in CH₂Cl₂ yields a labile sulfonyl-epoxide hybrid .
-
Sulfoxidation : H₂O₂ in acetic acid converts the sulfonyl group to a sulfoxide, though this is less common .
Reduction
-
Ring-Opening Reduction : LiAlH₄ reduces the aziridine to a secondary amine while retaining the sulfonyl group .
-
Full Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves both the sulfonyl group and aziridine ring, producing a diamine .
Polymerization Behavior
Unlike unsubstituted aziridines, this derivative resists cationic ring-opening polymerization (CROP) due to steric hindrance from the 2-phenyl group and electronic deactivation by the sulfonyl substituent . Studies show:
-
Initiators Tested : Methyl triflate, BF₃·OEt₂, HClO₄.
-
Outcome : No polymeric products detected; instead, stable aziridinium salts form (e.g., with Et₃OBF₄) .
Stability and Side Reactions
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:
- Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of valuable amines and other derivatives .
- Synthesis of Chiral Compounds: It is utilized in the synthesis of chiral pharmaceutical intermediates, enhancing the stereochemical diversity of drug candidates .
Medicinal Chemistry Applications
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine has shown potential in therapeutic applications:
- Antiplasmodial Activity: Preliminary studies indicate that derivatives of this compound exhibit potent antiplasmodial activity, making them candidates for malaria treatment .
- Prodrug Development: The compound is involved in the synthesis of prodrugs that provide controlled release of active pharmaceutical ingredients, addressing issues related to drug delivery and efficacy .
Case Study 1: Antiplasmodial Activity
A study investigated the antiplasmodial properties of aziridine derivatives, including this compound. The results demonstrated IC50 values as low as 76.6 nM for certain derivatives, indicating strong activity against Plasmodium falciparum while maintaining low toxicity to human cells .
Case Study 2: Synthesis of Amphetamine Derivatives
Research highlighted the use of this compound in synthesizing chiral amphetamine derivatives via cuprate addition reactions. This approach allowed for the development of controlled release formulations with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine depends on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The sulfonyl group can enhance the electrophilicity of the aziridine ring, facilitating reactions with various nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Molecular Geometry and Crystallinity
Comparison with Halogenated Imidazole-4-imines
highlights two halogenated imidazole-4-imines, (E)-1-(4-chlorophenyl)- and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, which share the 4-methylphenyl motif but differ in their core structure (imidazole vs. aziridine) and substituents (Cl/Br vs. sulfonyl). Key differences include:
- Crystal Packing : Both imidazole derivatives crystallize in the triclinic space group P-1 with similar unit cell parameters. However, the larger bromine substituent in compound (2) increases the a-axis length (8.0720(7) Å vs. 7.9767(5) Å in compound (1)) and slightly alters dihedral angles between aromatic rings .
- Intermolecular Interactions : Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate the packing of imidazole derivatives. In contrast, the sulfonyl group in (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine may promote stronger dipolar interactions or π-stacking due to its electron-withdrawing nature.
Table 1: Structural and Crystallographic Comparison
| Compound | Core Structure | Substituent (R) | Space Group | Unit Cell a-axis (Å) | Dihedral Angle (°) |
|---|---|---|---|---|---|
| Target Compound | Aziridine | SO₂(4-MePh) | N/A* | N/A* | N/A* |
| (E)-1-(4-Cl-Ph)-imidazole-imine | Imidazole | Cl | P-1 | 7.9767(5) | ~56° |
| (E)-1-(4-Br-Ph)-imidazole-imine | Imidazole | Br | P-1 | 8.0720(7) | ~56° |
Electronic and Steric Effects of Sulfonyl Groups
Comparison with Sulfonamide Derivatives
lists sulfonamide-containing compounds, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide. While these compounds differ in their heterocyclic cores (pyrimidine vs. aziridine), the sulfonyl group’s electronic effects are comparable:
Role of Aromatic Substituents in Physical Properties
Comparison with 1-(4-Methylphenyl)-1-propanol
provides physical data for 1-(4-methylphenyl)-1-propanol, an alcohol with a 4-methylphenyl group. Although functionally distinct from the target compound, the shared aryl group allows for comparisons of hydrophobic interactions and melting/solubility trends:
- Hydrophobicity: The 4-methylphenyl group enhances lipophilicity in both compounds, but the sulfonyl group in the aziridine derivative increases polarity, likely reducing solubility in nonpolar solvents compared to the alcohol .
Key Research Findings and Implications
- Weak Interactions in Crystal Engineering : demonstrates that weak interactions (C–H⋯X, π-π) can dominate packing in aromatic systems, even in structurally distinct compounds. This suggests that this compound may exhibit similar packing motifs, with sulfonyl oxygen atoms participating in hydrogen bonds .
- Substituent-Driven Reactivity: The electron-withdrawing sulfonyl group in the target compound likely accelerates ring-opening reactions compared to non-sulfonylated aziridines, a property observed in sulfonamide analogs () .
Biological Activity
Overview
(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative notable for its structural features, including a sulfonyl group and a phenyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and synthetic biology.
- Chemical Formula : CHNOS
- Molecular Weight : 273.35 g/mol
- CAS Number : 149769-84-6
The compound is characterized by its high reactivity due to the aziridine ring strain, which makes it susceptible to nucleophilic attack. This property is enhanced by the presence of the sulfonyl group, which increases electrophilicity.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The aziridine ring can be opened by various nucleophiles, leading to the formation of more complex molecules that may exhibit diverse biological activities.
Key Reactions:
- Nucleophilic Substitution : The aziridine ring can be opened by amines, thiols, or alcohols.
- Oxidation : It can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield amines or other derivatives.
Medicinal Chemistry
Research indicates that this compound can serve as a precursor for biologically active compounds. Its potential applications in drug development are significant due to its reactivity and ability to form various derivatives that may interact with biological targets.
Case Studies and Research Findings
- Inhibition of NF-κB Activation :
- Synthesis and Reactivity :
-
Polymerization Studies :
- Recent advances in polymerization techniques involving aziridines suggest potential applications in creating polyamines and other polymeric materials. These studies indicate that modifying the aziridine structure can influence polymerization rates and properties, which could be relevant for developing new materials .
Comparative Analysis
Q & A
Q. Advanced Research Focus
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating experimental and DFT-simulated spectra .
- Dynamic NMR (DNMR) : Detects restricted rotation of the sulfonyl group at low temperatures (e.g., -40°C) .
- X-ray Crystallography : Resolves stereoelectronic effects of the aziridine ring and sulfonyl group spatial orientation .
Methodological Note : For NMR, use deuterated DMSO-d₆ to stabilize the sulfonyl group and avoid proton exchange .
How can chromatographic purity assessments address discrepancies in detecting stereochemical impurities?
Q. Advanced Research Focus
- Mobile Phase Optimization : Adjust pH (4.6–5.2) and ion-pair reagents (e.g., sodium 1-octanesulfonate) to separate co-eluting epimers .
- Column Selection : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for baseline resolution of enantiomers .
- Validation : Perform spike-in experiments with synthetic impurities (0.1–1%) to validate method sensitivity .
Q. Example Conditions (Adapted from ) :
| Parameter | Specification |
|---|---|
| Buffer pH | 4.6 (adjusted with glacial acetic acid) |
| Mobile Phase Ratio | Methanol:Buffer (65:35) |
| Flow Rate | 1.0 mL/min |
What computational strategies predict the reactivity of this compound in nucleophilic ring-opening reactions?
Q. Advanced Research Focus
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for ring-opening pathways .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions stabilizing the aziridine ring .
- Solvent Effects : Apply the SMD continuum model to simulate solvent polarity’s impact on reaction kinetics .
Key Finding : The sulfonyl group lowers the LUMO energy (-2.3 eV), enhancing susceptibility to nucleophilic attack at the less substituted carbon .
How to mitigate racemization during purification of this compound?
Q. Basic Research Focus
- Low-Temperature Crystallization : Use hexane/ethyl acetate mixtures at -20°C to minimize thermal racemization .
- Avoid Protic Solvents : Methanol or water may protonate the aziridine nitrogen, accelerating ring-opening .
- Chiral HPLC Monitoring : Track enantiomeric excess (ee) at each purification step; aim for ≥98% ee via repetitive injections .
What mechanistic insights explain contradictory data on the stability of this compound under acidic vs. basic conditions?
Q. Advanced Research Focus
- Acidic Conditions : Protonation of the sulfonyl oxygen increases ring strain, leading to rapid ring-opening (t₁/₂ = 2 h at pH 2) .
- Basic Conditions : Deprotonation of the aziridine nitrogen stabilizes the ring (t₁/₂ > 48 h at pH 10) .
- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k) for degradation pathways .
Q. Basic Research Focus
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- HPLC-DAD/MS Detection : Monitor degradation products (e.g., sulfonic acid derivatives) with m/z 320–350 .
- Validation Parameters : Include specificity, linearity (R² > 0.999), and LOQ (0.05% w/w) per ICH guidelines .
What strategies resolve low reproducibility in scaled-up synthesis of this compound?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing batch-to-batch variability .
- In-line Analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress in real-time .
- Scale-Down Models : Perform DoE on microreactors (1–10 mL volume) to predict large-scale behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
